

Spectroscopic Analysis of 2-(Methylsulfonyl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-(Methylsulfonyl)ethanol

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **2-(Methylsulfonyl)ethanol**. It includes detailed experimental protocols for acquiring these spectra and presents the data in a clear, tabular format for ease of reference and comparison.

Spectroscopic Data

The following tables summarize the ^1H NMR, predicted ^{13}C NMR, and predicted IR spectroscopic data for **2-(Methylsulfonyl)ethanol**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **2-(Methylsulfonyl)ethanol** was recorded in deuterated dimethyl sulfoxide (DMSO- d_6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Integration
-OH	~4.9 (variable)	Singlet (broad)	1H
-CH ₂ - (adjacent to OH)	3.72	Triplet	2H
-CH ₂ - (adjacent to SO ₂)	3.25	Triplet	2H
-CH ₃	2.95	Singlet	3H

Table 1: ¹H NMR Spectroscopic Data for **2-(Methylsulfonyl)ethanol** in DMSO-d₆.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following table presents the predicted ¹³C NMR chemical shifts for **2-(Methylsulfonyl)ethanol**. These predictions are based on the expected chemical environments of the carbon atoms.

Carbon Assignment	Predicted Chemical Shift (δ) in ppm
-CH ₂ - (adjacent to OH)	55 - 65
-CH ₂ - (adjacent to SO ₂)	50 - 60
-CH ₃	40 - 50

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-(Methylsulfonyl)ethanol**.

Infrared (IR) Spectroscopy (Predicted)

The predicted significant absorption bands in the infrared spectrum of **2-(Methylsulfonyl)ethanol** are listed below. The positions are given in wavenumbers (cm⁻¹).

Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3500 - 3200	Strong, Broad
C-H stretch (alkane)	3000 - 2850	Medium to Strong
S=O stretch (sulfone)	1350 - 1300 and 1160 - 1120	Strong
C-O stretch (alcohol)	1260 - 1000	Strong

Table 3: Predicted Infrared (IR) Spectroscopic Data for **2-(Methylsulfonyl)ethanol**.

Experimental Protocols

The following sections detail the standard operating procedures for acquiring NMR and IR spectra of a compound such as **2-(Methylsulfonyl)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **2-(Methylsulfonyl)ethanol**.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is around 4-5 cm.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Place the sample in the NMR magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Acquire the ^1H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
- Data Processing:
 - Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the absorptive mode.
 - Perform baseline correction to obtain a flat baseline.
 - Integrate the peaks to determine the relative ratios of the different types of protons.

2.1.2. ^{13}C NMR Spectroscopy

- Sample Preparation:
 - Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg of **2-(Methylsulfonyl)ethanol** in 0.7 mL of deuterated solvent.
- Instrument Setup and Data Acquisition:
 - Follow the same initial setup steps as for ^1H NMR (locking and shimming).
 - Select a ^{13}C NMR experiment, typically a proton-decoupled experiment to simplify the spectrum to single lines for each unique carbon.
 - Set the spectral width to encompass the expected range of ^{13}C chemical shifts (typically 0-220 ppm).

- Acquire the spectrum. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing:
 - Process the data similarly to the ^1H NMR spectrum (Fourier transform, phasing, and baseline correction).
 - Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy

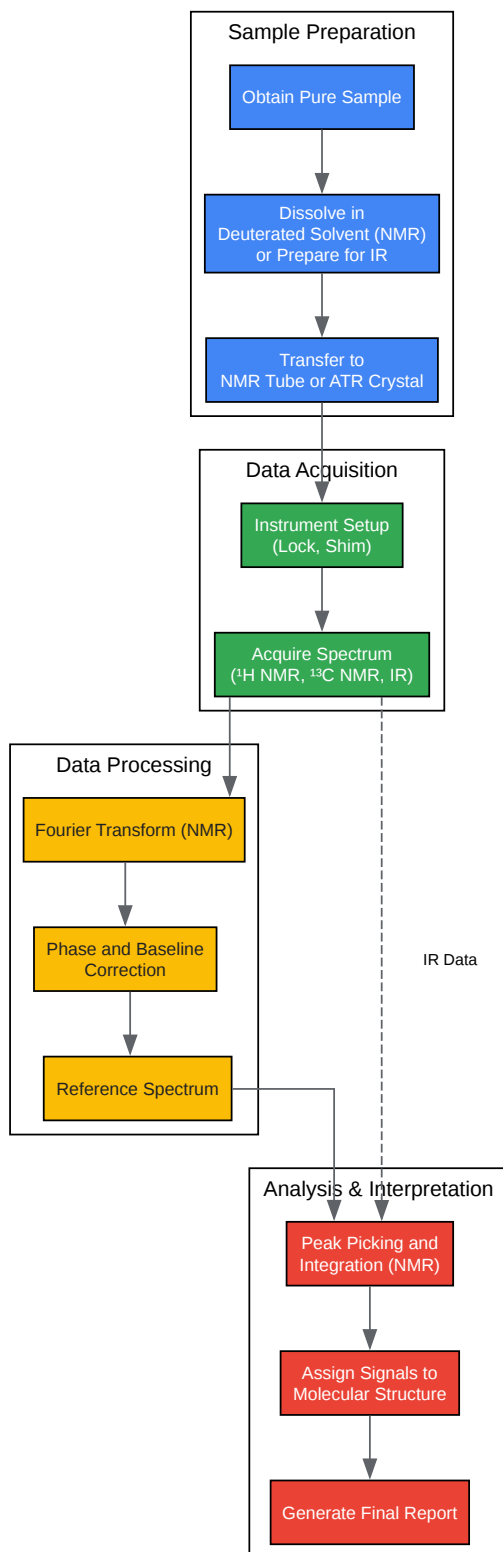
This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for obtaining the IR spectrum of a liquid or solid sample.

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
- Instrument Setup and Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
 - Place a small drop of liquid **2-(Methylsulfonyl)ethanol** directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the ATR's pressure arm to ensure good contact.
 - Acquire the sample spectrum. Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the major absorption bands and record their positions in wavenumbers (cm^{-1}).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic Analysis Workflow

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A flowchart illustrating the key stages of spectroscopic analysis.

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